3-Fluoro-4-nitrotoluene
Overview
Description
3-Fluoro-4-nitrotoluene is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is characterized by the presence of fluorine, methyl, and nitro functional groups. This compound appears as a yellowish crystalline powder and is known for its applications in various chemical processes .
Mechanism of Action
Target of Action
3-Fluoro-4-nitrotoluene is a chemical compound with the molecular formula C7H6FNO2 It has been used in the preparation of an iκb kinase (ikk) inhibitor . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in immune responses, inflammation, and cell survival .
Mode of Action
Its use in the synthesis of an ikk inhibitor suggests that it may interact with the ikk complex, thereby inhibiting the nf-κb signaling pathway .
Biochemical Pathways
This compound may be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.48 (iLOGP), indicating its potential to cross biological membranes . It is also reported to be soluble , which could impact its bioavailability.
Result of Action
Its use in the synthesis of an ikk inhibitor suggests that it may have a role in modulating immune responses, inflammation, and cell survival .
Action Environment
It is reported to be stable at room temperature in closed containers under normal storage and handling conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrotoluene can be synthesized through a nitration reaction of 4-fluorotoluene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction mixture is carefully monitored to maintain optimal reaction conditions, including temperature and reagent concentrations. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 3-Fluoro-4-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-nitrotoluene has several applications in scientific research, including:
Pharmaceutical Industry: It is used as an intermediate in the synthesis of various drugs, including antitumor, antibacterial, and anti-inflammatory agents.
Chemical Industry: It serves as a building block for the synthesis of dyes, pigments, and flavors.
Biological Research: The compound is used in the development of inhibitors for specific enzymes, such as IκB kinase (IKK) inhibitors.
Comparison with Similar Compounds
- 2-Fluoro-4-nitrotoluene
- 3-Fluoro-2-nitrotoluene
- 4-Bromo-1-fluoro-2-nitrobenzene
- 3-Fluoro-4-nitrophenol
Comparison: 3-Fluoro-4-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of electronic effects from the fluorine and nitro groups, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-fluoro-4-methyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOWQCNPFDWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060002 | |
Record name | 3-Fluoro-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-34-4 | |
Record name | 2-Fluoro-4-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-4-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Fluoro-4-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What factors influence the selective nitration of 3-fluorotoluene to produce 3-fluoro-4-nitrotoluene?
A1: The selectivity of 3-fluorotoluene nitration to produce this compound is significantly impacted by the nitration conditions and catalyst used. Research has shown that using a solid acid catalyst, such as Fe/Mo/SiO2, MoO3/SiO2, or H-beta, with 70% nitric acid as the nitrating agent, results in high conversion and selectivity for this compound []. The study also found that H-beta showed high stability even after multiple reaction cycles []. Additionally, using a mixed acid system of nitric acid and sulfuric acid, or acetic anhydride and concentrated nitric acid, can lead to the formation of this compound, with the specific reaction conditions influencing the selectivity [].
Q2: What are the advantages of using solid acid catalysts for the nitration of 3-fluorotoluene compared to traditional methods?
A2: Traditional nitration methods often use harsh conditions and result in a mixture of isomers, making purification challenging. Utilizing solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta offers a more environmentally friendly and regioselective approach []. These catalysts allow for milder reaction conditions, leading to higher selectivity for this compound and simpler workup procedures []. Furthermore, the recyclability of catalysts like H-beta highlights their potential for sustainable chemical synthesis [].
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